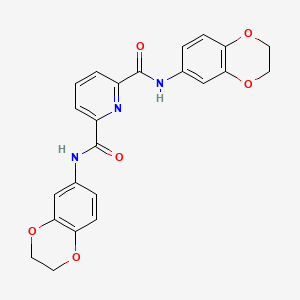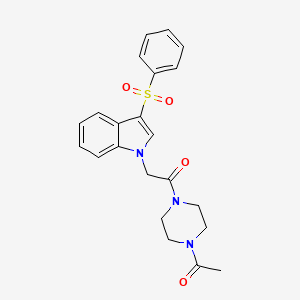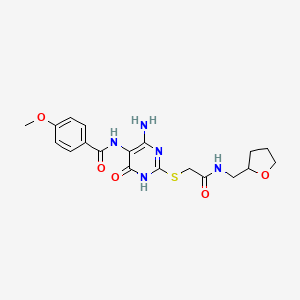![molecular formula C20H31N5O2 B2969693 1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1170239-27-6](/img/structure/B2969693.png)
1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C20H31N5O2 and its molecular weight is 373.501. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Ligand Potential
Research on compounds with similar structures to 1-(tert-butyl)-4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one often focuses on their synthesis and potential as ligands for various receptor complexes. For instance, a study by Weber, Bartsch, and Erker (2002) discussed the synthesis of a new series of imidazo-[1,5-a]pyrido[2,3-e]pyrazines, which are potential ligands for the γ-aminobutyric acid A/benzodiazepine receptor complex. This work highlights the intricate steps involved in synthesizing such complex molecules and their potential interaction with biological receptors, indicating a possible route for drug discovery or chemical research applications (Weber, Bartsch, & Erker, 2002).
Catalytic Properties and Water Oxidation
Another area of application for similar compounds is in catalysis, particularly in water oxidation processes. A study by Zong and Thummel (2005) explored a family of Ru complexes for water oxidation, which could have parallels in the catalytic capabilities of this compound. Such research underscores the compound's potential role in facilitating chemical reactions, contributing to sustainable chemistry solutions (Zong & Thummel, 2005).
Optoelectronic Applications
Compounds with similar structures have been investigated for their optoelectronic properties, particularly in light-emitting applications. Lin et al. (2016) discussed bis-tridentate iridium(III) phosphors with functionalities that bear resemblance to the chemical structure , highlighting their potential use in organic light-emitting diodes (OLEDs). This suggests that compounds like this compound could find applications in the development of new optoelectronic devices (Lin et al., 2016).
Material Science and Photophysical Studies
The study of heterocyclic systems with electron-donating groups, as discussed by Palion-Gazda et al. (2019), provides insight into the thermal, redox, and photophysical properties of such compounds. These findings are essential for material science applications, indicating that similar compounds could be utilized in the development of new materials with specific electronic and optical properties (Palion-Gazda et al., 2019).
Antiproliferative and Catalytic Activities
Copper(II) complexes, as explored by Choroba et al. (2019), with ligands that resemble the structure of this compound, show significant antiproliferative and catalytic activities. This suggests potential applications in medicinal chemistry, particularly in the development of anticancer agents, and in catalysis, especially in the oxidation reactions (Choroba et al., 2019).
Eigenschaften
IUPAC Name |
1-tert-butyl-6-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N5O2/c1-13(2)17-15-11-21-25(20(4,5)6)18(15)19(27)24(22-17)12-16(26)23-9-7-14(3)8-10-23/h11,13-14H,7-10,12H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUURZSPBNDLZGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)C3=C(C=NN3C(C)(C)C)C(=N2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2969613.png)
![N-(4-fluorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2969614.png)




![[1-(2,2-difluoro-2-phenylethyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2969623.png)
![5-ethyl-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}thiophene-2-sulfonamide](/img/structure/B2969624.png)

![N-(2-(5-(4-bromobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2969626.png)
![4-[(3S)-piperidin-3-ylmethyl]morpholine](/img/structure/B2969630.png)

